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Compound of Interest

Compound Name: Lys-psi(CH2NH)-Trp(Nps)-OMe

Cat. No.: B1675802

Product Name: LTNAM (Novel Selective Nav1.7 Inhibitor) Application: Preclinical Research in
Nociceptive, Inflammatory, and Neuropathic Pain. For Research Use Only.

Introduction

LTNAM is a potent and highly selective small molecule inhibitor of the voltage-gated sodium
channel Navl.7. The Navl.7 channel, encoded by the SCN9A gene, is preferentially expressed
in peripheral nociceptive neurons and plays a critical role in the generation and propagation of
action potentials in response to noxious stimuli.[1][2][3] Genetic studies in humans have
validated Navl.7 as a key mediator of pain; loss-of-function mutations result in a congenital
insensitivity to pain, whereas gain-of-function mutations lead to severe pain disorders.[2][3][4]
LTNAM offers researchers a powerful tool to investigate the role of Nav1.7 in various pain
states and to explore its therapeutic potential as a non-opioid analgesic. These notes provide
recommended dosages, administration routes, and detailed protocols for the use of LTNAM in
common preclinical pain research applications.

Mechanism of Action

Nav1l.7 channels act as signal amplifiers at the nerve endings of nociceptors.[5] In response to
a painful stimulus, small, subthreshold depolarizations are amplified by Nav1.7, which lowers
the threshold for generating an action potential.[5] This action potential then propagates along
the sensory nerve to the spinal cord, ultimately signaling pain to the brain.[6] LTNAM selectively
binds to the Nav1.7 channel, stabilizing it in an inactivated state and preventing the influx of
sodium ions. This action effectively raises the threshold for action potential firing in nociceptive
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neurons, thereby inhibiting pain signal transmission without affecting other sensory or motor
functions.[2][7] Additionally, evidence suggests that the analgesic effects of Nav1.7 inhibition
may be partially mediated by an upregulation of endogenous opioid signaling.[1][8]
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Caption: Mechanism of LTNAM action on the Nav1.7 signaling pathway in a nociceptor.
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Data Presentation: Dosage and Administration

The following tables summarize recommended starting doses for LTNAM based on preclinical
studies with analogous selective Nav1.7 inhibitors. Researchers should perform dose-response
studies to determine the optimal concentration for their specific model and experimental

conditions.

Table 1: In Vitro Applications - Potency and
Concentration

Recommen

e Reference
e
Assay Type Cell Type Parameter . Vehicle Compound
Concentrati
Data
on
HEK293 cells DWP-17061
Whole-Cell )
expressing ICso 1I0nM-1puM  0.1% DMSO (ICs0=31
Patch Clamp
hNavl.7 nM)[9]
Dissociated
Whole-Cell 100 nM - 10 QLS-81 (ICso
Rodent DRG ICso 0.1% DMSO
Patch Clamp UM = 3.5 uM)[10]
Neurons
. _ _ QLS-81 (10
Dissociated Effective
Neuronal ) UM
. Rodent DRG Concentratio 1puyM-10pM  0.1% DMSO
Firing Assay suppressed
Neurons n -
firing)[10]

Table 2: In Vivo Applications - Dosage and
Administration Route
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. Recommen Reference
. . Administrat .
Pain Model Species ] ded Dose Vehicle Compound
ion Route
Range Data
5% DMSO,
Inflammatory )
) Intraperitonea 40% QLS-81 (2, 5,
(Formalin, Mouse ] 1-10 mg/kg
[ (i.p.) PEG400, 10 mg/kg)[10]
CFA) _
55% Saline
Neuropathic Subcutaneou Saline or ST-2530 (3
Mouse 1 -5 mg/kg
(SNI, CClI) s (s.c.) PBS mg/kg)[2]
, PF-05089771
Neuropathic
) Intrathecal o showed
(Spinal Nerve  Rat ) 10-100 pg Artificial CSF ] ]
o (i.t) efficacy via
Ligation) )
i.t. route[11]
Efficacious
doses up to
Acute 0.5% 100-300
] ] Oral Gavage 10 - 100
Nociceptive Mouse Methylcellulo mg/kg noted
(p-0) mg/kg )
(Hot Plate) se in water for some
compounds[1
2]

Note on Administration: For systemic administration (i.p., s.c., p.0.), assess analgesic effects

30-60 minutes post-injection. For intrathecal administration, effects can be observed as rapidly

as 15 minutes post-injection.[11] Most preclinical studies use a single dose; however, chronic

pain models may require repeat dosing, which should be carefully considered as it is more

clinically relevant.[13][14]

Experimental Protocols

Protocol 1: In Vitro Electrophysiology on Dorsal Root
Ganglion (DRG) Neurons

This protocol describes how to assess the inhibitory effect of LTNAM on voltage-gated sodium

currents in primary sensory neurons.
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Objective: To determine the ICso of LTNAM on native Nav1.7 channels in dissociated rodent
DRG neurons.

Materials:

LTNAM stock solution (10 mM in DMSO)
e Adult Sprague-Dawley rats or C57BL/6 mice
e Enzymes: Collagenase Type IV, Papain

e Culture medium: Neurobasal-A medium, B27 supplement, L-glutamine,
penicillin/streptomycin

o External solution (in mM): 140 NacCl, 3 KCI, 2 MgClz, 2 CaClz, 10 HEPES, 10 Glucose (pH
7.4)

e Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3)
o Patch-clamp rig with amplifier and data acquisition software
Procedure:

e DRG Neuron Dissociation:

[e]

Euthanize the animal according to approved institutional protocols.

o Dissect lumbar (L4-L6) DRGs and place them in ice-cold, oxygenated Hanks' Balanced
Salt Solution (HBSS).

o Digest ganglia in an enzyme solution (e.g., collagenase/papain) for 30-60 minutes at 37°C.

o Gently triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell
suspension.

o Plate dissociated neurons on laminin/poly-D-lysine coated coverslips and culture for 1-4
days.
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e Whole-Cell Patch-Clamp Recording:

o Transfer a coverslip with adherent neurons to the recording chamber on the microscope
stage.

o Continuously perfuse the chamber with the external solution.

o Identify small-diameter (<25 um) neurons, which are typically nociceptors and have high
Navl.7 expression.[15][16]

o Establish a whole-cell recording configuration.

o Hold the neuron at a holding potential of -120 mV to ensure all Nav channels are in a
resting state.

o Apply a depolarizing voltage step (e.g., to 0 mV for 50 ms) to elicit a sodium current.
e LTNAM Application and Data Acquisition:
o Obtain a stable baseline recording of the peak sodium current for at least 3 minutes.

o Prepare serial dilutions of LTNAM in the external solution (e.g., 10 nM, 100 nM, 1 uM, 10
1M, 100 uM) from the stock solution. Ensure the final DMSO concentration is <0.1%.

o Perfuse the chamber with increasing concentrations of LTNAM, allowing 2-3 minutes for
equilibration at each concentration.

o Record the peak inward sodium current at each concentration.

o After the highest concentration, perform a washout by perfusing with the drug-free external
solution to check for reversibility.

o Data Analysis:
o Measure the peak current amplitude at each LTNAM concentration.

o Normalize the peak current to the baseline (pre-drug) current.
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o Plot the normalized current as a function of LTNAM concentration and fit the data to a Hill
equation to determine the 1Cso value.

Protocol 2: In Vivo Neuropathic Pain Model - Spared
Nerve Injury (SNI)

This protocol details the induction of neuropathic pain and subsequent assessment of the
analgesic efficacy of LTNAM.

Objective: To evaluate the ability of systemically administered LTNAM to reverse mechanical
allodynia in the SNI model of neuropathic pain.

Materials:

Adult male Sprague-Dawley rats (200-250q)

Anesthetics (e.g., isoflurane)

Surgical tools, sutures

LTNAM solution for injection (e.g., 3 mg/kg in saline)

Von Frey filaments (for assessing mechanical sensitivity)

Testing apparatus (e.g., elevated mesh platform)

Procedure:

¢ Baseline Behavioral Testing:

o Acclimate animals to the testing environment for 3 days prior to surgery.

o Measure the baseline paw withdrawal threshold (PWT) for both hind paws using the up-
down method with von Frey filaments. The PWT is the filament force (in grams) at which
the animal withdraws its paw 50% of the time.

o Spared Nerve Injury (SNI) Surgery:
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o Anesthetize the rat.

o Make an incision on the lateral surface of the left thigh to expose the sciatic nerve and its
three terminal branches: the sural, common peroneal, and tibial nerves.

o Isolate and tightly ligate the common peroneal and tibial nerves with a silk suture.

o Make a small cut distal to the ligation to remove a 2-4 mm section of the ligated nerves.

o Take care to leave the sural nerve intact.

o Close the muscle and skin layers with sutures. Sham-operated animals undergo the same
procedure without nerve ligation and transection.

o Post-Operative Assessment and Drug Administration:

o Allow animals to recover for 7-14 days. During this period, they should develop robust
mechanical allodynia (a significant decrease in PWT) in the ipsilateral (operated) paw.

o Confirm the development of allodynia by re-measuring the PWT.

o On the test day, administer LTNAM (e.g., 3 mg/kg, s.c.) or vehicle to separate groups of
SNI animals.

e Post-Drug Behavioral Testing:

o Measure the PWT at multiple time points after drug administration (e.g., 30, 60, 120, and
240 minutes).

o Testing should be performed on the ipsilateral paw to assess the reversal of allodynia.

o Data Analysis:

o Calculate the 50% PWT for each animal at each time point.

o Compare the PWT of the LTNAM-treated group to the vehicle-treated group using
appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
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o Asignificant increase in PWT in the LTNAM group compared to the vehicle group indicates
an analgesic effect.
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Caption: A typical experimental workflow for evaluating LTNAM efficacy in a rodent pain model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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